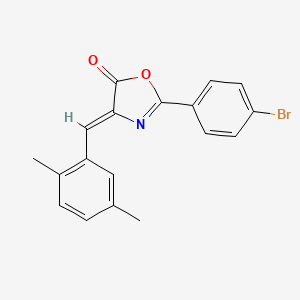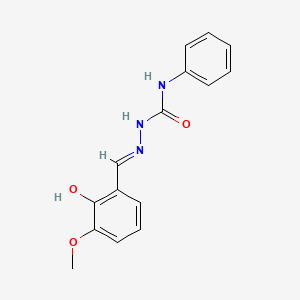
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione, also known as EBDI, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of indene-1,3-diones and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis in cancer cells and to inhibit the replication of viral particles.
实验室实验的优点和局限性
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione also exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been suggested as a potential drug candidate for the treatment of viral infections, such as COVID-19. Further studies are needed to elucidate the mechanism of action of 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione and to optimize its pharmacological properties for use in clinical applications.
合成方法
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethoxybenzaldehyde with 2-oxo-2-phenylacetic acid, followed by cyclization to form the indene-1,3-dione core. The final step involves the alkylation of the indene-1,3-dione with 4-ethoxybenzyl chloride to yield 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione.
科学研究应用
2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 2-(4-ethoxybenzyl)-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione has also been investigated for its potential use as an antioxidant and in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-2-phenacylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-2-30-20-14-12-18(13-15-20)16-26(17-23(27)19-8-4-3-5-9-19)24(28)21-10-6-7-11-22(21)25(26)29/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLOVGOQOYIRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)methyl]-2-phenacylindene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088767.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)


![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6088811.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B6088830.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)
![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)